molecular formula C10H8F2O2 B15146211 Methyl (E)-3-(3,5-difluorophenyl)acrylate

Methyl (E)-3-(3,5-difluorophenyl)acrylate

Cat. No.: B15146211
M. Wt: 198.17 g/mol
InChI Key: TUXPCMOFNRGWEC-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3,5-difluorophenyl)acrylate is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(3,5-difluorophenyl)acrylate typically involves the esterification of (E)-3-(3,5-difluorophenyl)acrylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3,5-difluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Methyl (E)-3-(3,5-difluorophenyl)acrylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3,5-difluorophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. The acrylate moiety may also participate in covalent bonding with nucleophilic sites, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-fluorophenyl)acrylate
  • Methyl (E)-3-(3,4-difluorophenyl)acrylate
  • Methyl (E)-3-(2,5-difluorophenyl)acrylate

Uniqueness

Methyl (E)-3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms in the 3 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Biological Activity

Methyl (E)-3-(3,5-difluorophenyl)acrylate is an organic compound that has gained attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, reactivity, and various applications in pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈F₂O₂
  • Molecular Weight : Approximately 198.17 g/mol
  • Structural Features : The compound features a methyl ester group linked to a conjugated double bond connected to a 3,5-difluorophenyl ring. The presence of fluorine atoms enhances its electronic properties, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of (E)-3-(3,5-difluorophenyl)acrylic acid with methanol. This reaction is generally catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow processes may be employed for increased efficiency and yield.

Enzyme Interaction

The biological activity of this compound is significantly influenced by its structural characteristics. The fluorine substituents enhance binding affinity and selectivity towards certain biological targets, potentially modulating enzyme activities or receptor interactions. This makes it a candidate for further investigation in pharmacological contexts.

Inhibition Studies

Recent studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, compounds analogous to this compound have been tested for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values of these compounds were compared to standard inhibitors like kojic acid .

CompoundIC50 Value (µM)Comparison
Kojic Acid24.09Standard reference
Analog 117.62Potent inhibitor
Analog 21.1222-fold stronger than kojic acid

This table illustrates the inhibitory potency of various analogs against mushroom tyrosinase, highlighting the potential of this compound derivatives in therapeutic applications.

Case Studies

  • Antiproliferative Activity : A series of acrylic acid derivatives similar to this compound were screened for antiproliferative activity against cancer cell lines such as MCF-7. One derivative demonstrated an IC50 value of 2.57 ± 0.16 µM, indicating strong cytotoxic effects against breast cancer cells .
  • Mechanism of Action : The mechanism underlying the antiproliferative effects was investigated through cellular cycle analysis, revealing that certain derivatives could arrest MCF-7 cells at the G2/M phase and significantly increase apoptotic markers such as p53 and Bax while decreasing Bcl-2 levels .

Properties

IUPAC Name

methyl 3-(3,5-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPCMOFNRGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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